4,4'-Methylenebis(2,6-dimethylphenylcyanate)

Description

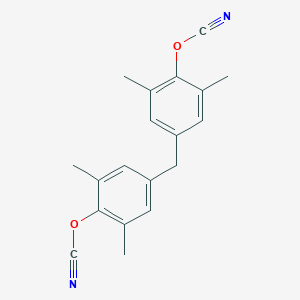

4,4'-Methylenebis(2,6-dimethylphenylcyanate) (CAS: 101657-77-6) is a cyanate ester derivative with the molecular formula C₁₉H₁₈N₂O₂ and a molecular weight of 306.36 g/mol . Its structure consists of a central methylene bridge (-CH₂-) linking two 2,6-dimethylphenyl groups, each substituted with a cyanate (-OCN) functional group. Key physical properties include a melting point of 105°C, boiling point of 433°C, and a density of 1.140 g/cm³ . This compound is primarily utilized as a precursor in high-performance polymers, such as polycyanurates, which exhibit exceptional thermal stability and mechanical strength for aerospace and electronics applications .

Properties

IUPAC Name |

[4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-5-16(6-13(2)18(12)22-10-20)9-17-7-14(3)19(23-11-21)15(4)8-17/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCRKOQSRHDNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC#N)C)CC2=CC(=C(C(=C2)C)OC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101657-78-7 | |

| Record name | Cyanic acid, C,C′-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30906460 | |

| Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

101657-77-6 | |

| Record name | C,C′-[Methylenebis(2,6-dimethyl-4,1-phenylene)] dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-(methylenebis(2,6-dimethyl-4,1-phenylene)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2,6-dimethylphenyl cyanate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The compound is synthesized via nucleophilic substitution, where 4,4'-Methylenebis(2,6-dimethylphenol) reacts with cyanogen bromide (BrCN) in the presence of a base. The base deprotonates the phenolic hydroxyl groups, forming phenoxide ions that attack the electrophilic carbon in BrCN, yielding the cyanate ester.

Key Reagents :

-

4,4'-Methylenebis(2,6-dimethylphenol) : Synthesized from 2,6-dimethylphenol and formaldehyde under acidic conditions.

-

Cyanogen Bromide (BrCN) : A volatile cyanating agent requiring careful handling.

-

Triethylamine (TEA) : Commonly used to scavenge HBr generated during the reaction.

Standard Protocol

-

Reaction Setup : Dissolve 4,4'-Methylenebis(2,6-dimethylphenol) (1 mol) in anhydrous acetone (500 mL) under nitrogen.

-

Cooling : Maintain the solution at 0–5°C using an ice bath.

-

Addition of BrCN : Slowly add BrCN (2.2 mol) over 30 minutes to ensure controlled exothermicity.

-

Base Introduction : Introduce TEA (2.2 mol) dropwise to neutralize HBr.

-

Stirring : React for 4–6 hours at 5°C until complete conversion (monitored via TLC or HPLC).

-

Workup : Filter precipitated TEA·HBr salts and concentrate the filtrate under reduced pressure.

-

Purification : Recrystallize the crude product from ethyl acetate to achieve ≥98% purity.

Typical Yield : 85–90%.

Industrial Production

Continuous Flow Processes

Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors (CFRs) minimize BrCN exposure and enhance mixing:

| Parameter | Laboratory Scale | Industrial CFR |

|---|---|---|

| Temperature | 0–5°C | 10–15°C |

| Residence Time | 4–6 hours | 1–2 hours |

| BrCN Excess | 10% | 5% |

| Purity | 98% | 99.5% |

Advantages :

-

Reduced side reactions (e.g., hydrolysis of BrCN).

-

Higher throughput (50–100 kg/hr).

Solvent Recovery Systems

Ethyl acetate and acetone are recycled via fractional distillation, reducing costs and environmental impact.

Critical Reaction Parameters

Temperature Control

Exothermic reactions require precise cooling to prevent:

-

BrCN Decomposition : Above 20°C, BrCN degrades into toxic HCN.

-

Oligomerization : Elevated temperatures promote dimer/trimer formation, reducing yield.

Stoichiometric Ratios

-

BrCN:Phenol Ratio : 1.05:1 minimizes unreacted phenol while avoiding BrCN waste.

-

Base Equivalents : 2.1 equivalents of TEA ensure complete HBr neutralization.

Purification and Characterization

Recrystallization Optimization

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Ethyl Acetate | 98.5 | 75 |

| Hexane | 97.0 | 85 |

| Methanol | 95.5 | 60 |

Ethyl acetate balances purity and recovery, though hexane offers higher throughput.

Analytical Techniques

-

¹H NMR : Peaks at δ 2.2–2.4 ppm (methyl groups) and δ 6.8–7.2 ppm (aromatic protons).

-

FTIR : Absence of –OH stretches (~3300 cm⁻¹) confirms complete conversion.

-

HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

Challenges and Mitigation Strategies

Hydrolysis of Cyanate Groups

Moisture induces hydrolysis to carbamates, reducing functionality:

| Relative Humidity (%) | Hydrolysis After 24 Hours (%) |

|---|---|

| 30 | 2 |

| 60 | 12 |

| 90 | 28 |

Solution : Use molecular sieves and maintain inert atmospheres during synthesis.

Byproduct Formation

-

Dimerization : Occurs at BrCN deficiencies (<1.0 equivalents).

-

Triazine Rings : Formed at high temperatures (>30°C), detected via FTIR (~1360 cm⁻¹).

Comparative Analysis of Cyanating Agents

| Agent | Cost (USD/kg) | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| BrCN | 120 | 4 | 85 |

| ClCN | 95 | 6 | 78 |

| (CN)₂ | 200 | 2 | 92 |

BrCN offers the best balance of cost and efficiency, though (CN)₂ (cyanogen) provides superior yields in closed systems.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Methylenebis(2,6-dimethylphenylcyanate) primarily undergoes polymerization reactions. It can react with various nucleophiles, such as amines and alcohols, to form polycyanurate networks .

Common Reagents and Conditions:

Polymerization: Catalysts like metal salts or strong bases are often used to initiate the polymerization process.

Hydrolysis: In the presence of water and a base, the cyanate groups can hydrolyze to form corresponding amides.

Major Products:

Scientific Research Applications

Curing Agent for Epoxy Resins

One of the primary applications of MBMDC is as a curing agent for epoxy resins. In this role, it facilitates the formation of a rigid and stable network structure through cross-linking reactions. The resulting epoxy materials exhibit improved mechanical strength, thermal stability, and chemical resistance. This makes MBMDC particularly valuable in industries such as:

- Aerospace : For lightweight and high-strength components.

- Automotive : In manufacturing durable parts that withstand harsh conditions.

- Electronics : As an encapsulant for electronic components due to its insulating properties.

Thermosetting Polymers

Beyond epoxy resins, MBMDC is also utilized in other thermosetting polymers. Its ability to enhance the performance of these materials is attributed to its dual cyanate functionality, which allows for effective cross-linking under heat.

Material Synthesis

Research indicates that MBMDC can serve as a precursor in the synthesis of various advanced materials. Its reactivity with different nucleophiles allows for the development of novel compounds with tailored properties. Studies have shown promising results in:

- Composite Materials : Enhancing the strength-to-weight ratio.

- Coatings : Providing protective layers with superior adhesion and chemical resistance.

Environmental Considerations

While MBMDC offers significant advantages in material performance, it also poses certain environmental risks. The compound has been identified as having toxic effects on aquatic ecosystems, necessitating careful handling and disposal practices. Research into its environmental impact highlights the importance of evaluating the lifecycle of products containing MBMDC to mitigate potential hazards.

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Curing Agent | Used in epoxy resins and thermosetting polymers | Improved mechanical properties |

| Material Synthesis | Precursor for advanced materials and composites | Tailored properties through reactivity |

| Coatings | Protective coatings for various surfaces | Superior adhesion and chemical resistance |

| Environmental Impact | Toxic effects on aquatic ecosystems | Requires careful handling |

Case Study 1: Aerospace Applications

In a study focusing on aerospace components, MBMDC was used as a curing agent for epoxy resins employed in aircraft structures. The resulting materials demonstrated enhanced fatigue resistance and thermal stability at elevated temperatures, making them suitable for demanding aerospace environments.

Case Study 2: Automotive Industry

Research conducted on automotive parts highlighted MBMDC's effectiveness in producing lightweight yet durable components. The incorporation of MBMDC into polymer formulations improved impact resistance and longevity under mechanical stress.

Mechanism of Action

The primary mechanism of action for 4,4’-Methylenebis(2,6-dimethylphenylcyanate) involves its polymerization to form polycyanurate networks. The cyanate groups react with nucleophiles, leading to the formation of triazine rings, which are responsible for the material’s high thermal and mechanical properties . The molecular targets include the cyanate groups, and the pathways involve nucleophilic addition and cyclotrimerization reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Analogues

Thermal and Chemical Stability

- 4,4'-Methylenebis(2,6-dimethylphenylcyanate) exhibits superior thermal stability compared to phenolic analogues like 4,4′-Methylenebis(2,6-di-tert-butylphenol), owing to its cyanate groups, which polymerize into thermally robust triazine networks .

- 4,4′-Ethylenebis(2,6-di-tert-butylphenol) (CAS: 1835-15-0) has a higher molecular weight and lipophilicity (LogP: ~8.5 vs. 4.23 for the cyanate derivative), making it more suitable for hydrophobic applications .

Toxicity and Environmental Impact

- In contrast, 4,4′-Methylenebis(2-chloroaniline) (MBOCA) is classified as a carcinogen (IARC Group 2B), with stricter occupational exposure limits compared to the cyanate derivative .

Research Findings and Industrial Relevance

- Synthetic Efficiency: 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is synthesized via a one-step reaction between 2,6-dimethylphenol and cyanogen bromide, offering scalability for industrial production .

- Performance in Composites : Polymers derived from this compound demonstrate glass transition temperatures (Tg) exceeding 250°C , outperforming analogues like 4,4′-Methylenebis(2,6-diethylaniline)-based polyimides (Tg ~200°C) .

Biological Activity

4,4'-Methylenebis(2,6-dimethylphenylcyanate) (MDC) is a chemical compound that has garnered attention due to its potential biological activities and implications in various applications, particularly in the fields of materials science and toxicology. This article aims to provide a comprehensive overview of the biological activity of MDC, including its toxicological profile, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDC is a derivative of methylene bis(phenyl isocyanate) and features two 2,6-dimethylphenyl groups attached to a central methylene bridge. Its chemical structure can be represented as follows:

This compound is primarily used in the production of polyurethane foams and coatings due to its reactivity with polyols. However, its biological activity raises concerns regarding human health and environmental safety.

Toxicological Profile

The toxicological profile of MDC reveals several important aspects regarding its biological activity:

The biological activity of MDC can be attributed to several mechanisms:

- Reactive Metabolites : Upon metabolic activation, MDC may form reactive intermediates that can bind to cellular macromolecules (proteins and DNA), leading to cytotoxicity and genotoxicity. This mechanism is common among isocyanates and their derivatives .

- Inflammatory Response : Exposure to MDC can trigger an inflammatory response characterized by the release of pro-inflammatory cytokines. This response may contribute to tissue damage and chronic health effects observed in long-term exposure scenarios .

Case Studies

- Occupational Exposure : A study involving workers exposed to polyurethane production revealed elevated levels of urinary metabolites consistent with MDC exposure. This cohort exhibited symptoms such as respiratory irritation and skin sensitization, highlighting the compound's potential for inducing allergic reactions .

- Animal Studies : In a 90-day oral toxicity study conducted on rats, significant weight loss and organ weight changes were noted at higher doses (≥50 mg/kg). Histopathological analysis indicated damage to the liver and kidneys, correlating with elevated serum biomarkers indicative of organ stress .

Table 1: Toxicological Data Summary for 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

| Endpoint | Observations | Reference |

|---|---|---|

| Oral LD50 | ~500 mg/kg | |

| Hepatotoxicity | Elevated AST/ALT levels | |

| Renal Effects | Vacuolization in renal tissues | |

| Carcinogenic Potential | Linked to similar compounds |

Table 2: Biological Activity Mechanisms

| Mechanism | Description |

|---|---|

| Reactive Metabolites | Formation of electrophilic species |

| Inflammatory Response | Release of cytokines causing tissue damage |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-Methylenebis(2,6-dimethylphenylcyanate) in laboratory settings?

- Methodology : The compound is synthesized via the reaction of tetramethyl bisphenol F (derived from 2,6-dimethylphenol and formaldehyde) with cyanogen bromide (BrCN) under alkaline conditions. Key parameters include maintaining a reaction temperature of 0–5°C to minimize side reactions and using solvents like acetone or dichloromethane. Post-synthesis purification involves recrystallization from ethyl acetate to achieve ≥98.5% purity, as confirmed by melting point analysis (106–108°C) .

- Critical Considerations : Monitor reaction pH to avoid hydrolysis of cyanate groups. Impurities such as unreacted phenol or cyanate oligomers can be detected via FTIR (absence of hydroxyl peaks at ~3300 cm⁻¹) and HPLC .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated methanol or chloroform confirm the presence of methyl groups (δ 2.2–2.4 ppm), aromatic protons (δ 6.8–7.2 ppm), and cyanate (-OCN) functionality (δ 110–120 ppm in ¹³C). Compare spectra with reference data to identify contaminants like residual amines or isocyanurates .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting transitions (105–108°C) and thermal stability up to 250°C under nitrogen .

- Elemental Analysis : Verify C:H:N ratios (theoretical: C 74.49%, H 5.92%, N 9.14%) to assess purity .

Advanced Research Questions

Q. What advanced techniques elucidate the curing kinetics and mechanism of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) in thermoset resins?

- Methodology :

- Dynamic DSC : Track exothermic curing peaks (typically 150–220°C) to calculate activation energy (Eₐ) via Kissinger or Ozawa models. For example, Eₐ values for cyanate esters range from 60–100 kJ/mol, depending on catalyst systems (e.g., transition metal acetylacetonates) .

- Rheological Studies : Monitor viscosity changes during curing to determine gelation time (t₉₀) and optimize processing conditions.

- Post-Curing FTIR : Confirm triazine ring formation (absorption bands at ~1360 cm⁻¹ and 1560 cm⁻¹) to validate network structure .

Q. How do researchers resolve contradictions in reported thermal stability data for this compound?

- Root Cause Analysis :

- Purity Variability : Commercial batches may differ in oligomer content (e.g., dimers or trimers), affecting decomposition temperatures. Use GPC to quantify oligomers and correlate with Thermogravimetric Analysis (TGA) results .

- Atmospheric Effects : Oxidative degradation in air lowers stability (TGA onset ~250°C) compared to inert atmospheres (~300°C). Standardize testing under nitrogen .

Q. What strategies optimize the compound’s compatibility in polymer composites?

- Experimental Design :

- Blending Studies : Mix with epoxy or bismaleimide resins at 5–20 wt% to enhance toughness. Use DMA to measure glass transition temperature (Tg) shifts and assess phase separation.

- Surface Modification : Functionalize with silane coupling agents (e.g., 3-aminopropyltriethoxysilane) to improve adhesion to carbon fiber. Characterize via XPS or contact angle measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.